3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Methodology

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine delivers orthogonal C3/C5 dibromo reactivity for sequential, non-interfering cross-coupling: C5 undergoes selective Buchwald-Hartwig amination while C3 engages in tandem borylation/Suzuki-Miyaura coupling—enabling systematic multi-vector elaboration of the privileged pyrazolo[3,4-c]pyridine scaffold. This precision substitution pattern, absent in 3,4- or 3,7-dibromo regioisomers, provides the definitive starting material for Pim kinase inhibitor libraries, fragment-based drug discovery hit-to-lead campaigns, and PROTAC linker optimization. Choose this compound over non-halogenated or regioisomeric analogs to accelerate SAR development from a single, tractable intermediate.

Molecular Formula C6H3Br2N3
Molecular Weight 276.919
CAS No. 1357946-78-1
Cat. No. B1142872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
CAS1357946-78-1
Synonyms3,5-dibromo-1H-pyrazolo[3,4-c]pyridine
Molecular FormulaC6H3Br2N3
Molecular Weight276.919
Structural Identifiers
SMILESC1=C(N=CC2=NNC(=C21)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
InChIKeyLPMZFUHPYDXSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine: Heterocyclic Scaffold for Fragment-Based Drug Discovery


3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine (CAS 1357946-78-1) is a halogenated heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine class, a privileged scaffold in medicinal chemistry associated with modulating protein-protein interactions and kinase inhibition [1]. With two bromine substituents at the C3 and C5 positions, this compound serves primarily as a synthetic intermediate enabling selective, orthogonal functionalization along multiple growth vectors for hit-to-lead development and fragment-based drug discovery (FBDD) campaigns [2].

Why Generic Substitution Fails for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine: The Critical Role of Regiospecific Halogenation


Within the pyrazolo[3,4-c]pyridine scaffold family, the precise position and pattern of halogen substitution directly governs orthogonal reactivity and synthetic tractability [1]. Attempting to substitute 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine with a non-halogenated analog or a regioisomeric dibromo variant (e.g., 3,4-dibromo or 3,7-dibromo substitution patterns) fundamentally alters the vectorial functionalisation potential. Specifically, the C3 and C5 bromine atoms in this compound provide two chemically differentiated handles: the C5-bromine undergoes Pd-catalyzed Buchwald-Hartwig amination while C3 participates in tandem borylation and Suzuki-Miyaura cross-coupling [2]. This orthogonal selectivity, which enables sequential and non-interfering elaboration of distinct scaffold positions, is absent in analogs lacking this precise substitution pattern and cannot be assumed for structurally similar compounds bearing different halogen placement [2].

Quantitative Differentiation Evidence for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine vs. Structural Analogs


Vectorial Functionalisation: Orthogonal Reactivity of C3 vs. C5 Bromine Substituents

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine provides orthogonal reactivity at C3 and C5 positions, enabling sequential diversification along distinct growth vectors. The C5-bromine undergoes selective Pd-catalyzed Buchwald-Hartwig amination, while C3 reacts via tandem borylation and Suzuki-Miyaura cross-coupling [1]. This dual reactivity pattern is not replicable with mono-bromo analogs (e.g., 5-bromo-1H-pyrazolo[3,4-c]pyridine, which lacks the C3 handle) or with regioisomeric dibromo analogs such as 3,4-dibromo-1H-pyrazolo[3,4-c]pyridine, where steric and electronic differences alter coupling efficiency .

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Methodology

Selective C7 Metalation vs. C3/C5 Halogen Retention: N-H Protection Not Required

The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold (including the 3,5-dibromo variant) permits selective C7 metalation with TMPMgCl·LiCl while preserving both C3 and C5 bromine atoms intact, without requiring N-H protection [1]. Following metalation, C7 can be functionalized via reaction with electrophiles or transmetalation to ZnCl2 and subsequent Negishi cross-coupling. In contrast, non-halogenated pyrazolo[3,4-c]pyridine derivatives lack the synthetic handles for subsequent orthogonal diversification after C7 functionalisation, and analogs with alternative substitution patterns may exhibit different metalation selectivity or require protection group strategies [2].

Synthetic Chemistry Organometallic Chemistry Heterocycle Functionalisation

GSK3α/β Kinase Inhibition SAR: N1-H vs. N1-Substituted Pyrazolo[3,4-c]pyridines

In a kinase inhibition study of substituted pyrazolo[3,4-c]pyridines, compounds bearing N1-H (unsubstituted pyrazole NH) demonstrated interesting inhibitory activity against GSK3α/β, whereas N1-alkylated or N1-arylated analogs showed altered selectivity profiles [1]. The 3,5-dibromo substitution pattern in 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine retains the N1-H moiety, which molecular simulations revealed to be important for kinase binding interactions [1]. This contrasts with N1-substituted pyrazolo[3,4-c]pyridine analogs (e.g., 1-methyl or 1-phenyl derivatives) where the absence of the N1-H hydrogen bond donor alters target engagement profiles.

Kinase Inhibition Structure-Activity Relationship GSK3 Inhibitors

Pim Kinase Inhibitor Scaffold: Pyrazolo[3,4-c]pyridine Core vs. Alternative Heterocyclic Cores

Pyrazolo[3,4-c]pyridine compounds of Formula I, including those with halogen substituents at C3 and C5, have been explicitly claimed as Pim kinase (Pim-1, Pim-2, and/or Pim-3) inhibitors useful for treating Pim kinase-mediated cancers [1]. The pyrazolo[3,4-c]pyridine core is distinguished from alternative Pim inhibitor scaffolds (e.g., pyrrolo[2,3-c]pyridine, pyrrolo[3,2-d]pyrimidine, pyrazolo[4,3-d]pyrimidine) by its specific geometry and electronic distribution, which influences kinase selectivity profiles [2]. 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine serves as a versatile starting point for constructing Pim inhibitor libraries due to its multiple diversification vectors.

Pim Kinase Oncology Kinase Inhibitor Design

Optimal Research and Industrial Use Cases for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine


Fragment-Based Drug Discovery (FBDD) Hit Elaboration

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is optimized for FBDD hit-to-lead campaigns requiring multi-vector elaboration of a heterocyclic core. The C3, C5, and C7 positions each offer distinct and orthogonal reactivity pathways, enabling systematic exploration of chemical space around the scaffold without mutual interference [4]. This compound allows medicinal chemistry teams to generate diverse analog libraries from a single starting material, reducing synthetic burden and accelerating SAR development.

Pim Kinase Inhibitor Lead Generation

Given the extensive patent coverage of pyrazolo[3,4-c]pyridine compounds as Pim-1, Pim-2, and Pim-3 kinase inhibitors [4], 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine serves as an ideal starting point for synthesizing novel Pim inhibitor candidates. Its halogen handles enable rapid diversification to probe substituent effects on potency and isoform selectivity. Researchers targeting hematologic malignancies and solid tumors where Pim kinases are implicated should prioritize this scaffold for lead identification programs [3].

Orthogonal Functionalisation for Complex Heterocycle Synthesis

This compound is particularly suited for synthetic methodology development and complex heterocycle construction where sequential, non-interfering coupling reactions are required. The documented orthogonal reactivity pattern (C5 Buchwald-Hartwig amination; C3 Suzuki-Miyaura coupling; C7 selective metalation and Negishi coupling) [4] makes 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine a valuable template for demonstrating new synthetic methods or constructing densely functionalized pyrazolopyridine derivatives that would be difficult to access via alternative routes.

Targeted Protein Degradation (PROTAC) Linker Development

Emerging applications in proteolysis-targeting chimeras (PROTACs) highlight the compound's adaptability as a linker component or functionalizable scaffold in targeted protein degradation research [4]. The multiple orthogonal functionalisation handles allow for independent attachment of target protein ligands and E3 ligase binders, capitalizing on the precision required for ternary complex formation. While quantitative PROTAC data for the specific 3,5-dibromo analog remain limited, the scaffold's synthetic versatility positions it as a candidate for linker optimization in degrader design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.